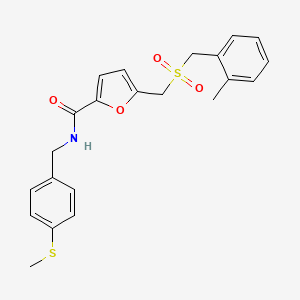

5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-[(2-methylphenyl)methylsulfonylmethyl]-N-[(4-methylsulfanylphenyl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-16-5-3-4-6-18(16)14-29(25,26)15-19-9-12-21(27-19)22(24)23-13-17-7-10-20(28-2)11-8-17/h3-12H,13-15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIGNCXFHFCRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide typically involves multiple steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.

Attachment of the benzyl groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles.

Formation of the carboxamide: The carboxamide functionality is introduced through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and benzyl groups, leading to the formation of sulfoxides and benzaldehydes.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones, and benzaldehydes.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells, effectively inhibiting their proliferation.

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been tested against various pathogens, such as:

- Escherichia coli

- Staphylococcus aureus

These findings suggest potential applications in developing antimicrobial agents.

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers investigated the anticancer effects of the compound on HepG2 and MCF-7 cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability (up to 70% at higher concentrations) and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy of the compound against common bacterial strains. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating a promising potential for further development into antimicrobial therapies.

Mechanism of Action

The mechanism of action of 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The benzyl groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues of Furan-2-carboxamides

5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (BD304589)

- Substituents: 5-position: 3-Chlorophenyl (aryl group). Amide nitrogen: 4-(Morpholinomethyl)phenyl (polar, nitrogen-containing group).

- Key Differences: The target compound replaces the 3-chlorophenyl group with a sulfonylmethyl-2-methylbenzyl chain, likely increasing polarity and steric bulk. The methylthio group in the target’s benzyl substituent is less polar than the morpholinomethyl group in BD304589, suggesting differences in lipophilicity and membrane permeability .

N-(4-Bromophenyl)furan-2-carboxamide

- Substituents :

- Amide nitrogen: 4-Bromophenyl (halogenated aryl group).

- Key Differences :

Sulfur-Containing Benzamide Derivatives ()

Compounds 51–55 from feature sulfamoyl (-SO2NH-) and benzylthio (-S-CH2C6H5) groups. For example:

- Compound 51 : 4-Benzylthio-2-chloro-5-sulfamoyl-N-(4-methylphenyl)benzamide.

- Substituents : Sulfamoyl and benzylthio groups on a benzamide scaffold.

- Key Differences :

- The target compound’s sulfonylmethyl group (-SO2-CH2-) differs from sulfamoyl in electronic properties, with the latter capable of hydrogen bonding.

Table 1: Comparative Data for Key Compounds

Key Observations:

- Compounds in use sulfamoylation and benzylthio group introductions, which differ from the sulfonylmethylation likely required for the target .

- The methylthio group (-SMe) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability .

Biological Activity

The compound 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, sulfonyl groups, and various aromatic moieties. The presence of these functional groups contributes to its solubility and reactivity, influencing its biological activity.

Structural Formula

This formula indicates the presence of multiple functional groups that may interact with biological targets.

The biological activity of 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes critical for cellular metabolism .

- Antimicrobial Properties : Sulfonamide derivatives are well-known for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria .

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Antitumor Efficacy

A recent study evaluated the effects of a structurally related sulfonamide on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting potential as a chemotherapeutic agent . The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of a related benzamide was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity . This suggests that the target compound may also possess similar antimicrobial properties.

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Antimicrobial | Inhibits folate synthesis | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Table 2: Comparative IC50 Values

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide | MCF-7 (Breast Cancer) | 15 |

| Related Benzamide | E. coli | 64 |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and carboxamide coupling. Key steps may parallel methods used for structurally similar sulfonamide-carboxamide hybrids, such as:

- Sulfonylmethylation: Reacting furan-2-carboxylic acid derivatives with 2-methylbenzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonylmethyl group.

- Carboxamide Formation: Coupling the sulfonylated intermediate with 4-(methylthio)benzylamine via EDC/HOBt-mediated amide bond formation .

Critical parameters include temperature control (<40°C to prevent sulfonate hydrolysis), solvent polarity (DMF or THF), and stoichiometric ratios (1.2:1 amine:acid for coupling efficiency). Yields typically range from 45–65%, with impurities monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis:

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (1:1). Structure refinement (e.g., SHELXL) resolves bond angles and torsional strain, particularly around the sulfonylmethyl bridge .

Advanced Research Questions

Q. Q3. What strategies address contradictory biological activity data in literature for sulfonamide-carboxamide hybrids?

Methodological Answer: Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines; MTT assays for cytotoxicity with consistent cell lines like HepG2 or MCF-7) .

- Structural Analogues: Compare substituent effects; e.g., replacing 4-(methylthio)benzyl with 4-fluorobenzyl () may alter target binding.

- Metabolic Stability: Assess via liver microsome assays to rule out rapid degradation skewing in vitro results .

Q. Q4. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., carbonic anhydrase)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase). Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups on the benzyl ring enhance sulfonamide-Zn²⁺ coordination .

Q. Q5. What experimental designs resolve crystallographic challenges for this compound’s polymorphs?

Methodological Answer: Polymorph formation is common in sulfonamides due to conformational flexibility. To isolate stable forms:

- Solvent Screening: Test polar (DMSO) vs. non-polar (hexane) solvents for crystallization.

- Thermal Analysis: Use DSC to identify melting endotherms corresponding to distinct polymorphs (e.g., Form I: mp 178–183°C; Form II: mp 165–170°C) .

- Variable-Temperature XRD: Resolve thermal expansion coefficients and hydrogen-bonding networks (e.g., C–H⋯O interactions at 199 K vs. 298 K) .

Q. Q6. How do steric and electronic effects of the 2-methylbenzyl and 4-(methylthio)benzyl groups influence pharmacokinetics?

Methodological Answer:

- LogP Determination: Measure octanol/water partitioning (shake-flask method) to assess lipophilicity. The 4-(methylthio) group increases LogP by ~0.5 units vs. unsubstituted benzyl, enhancing membrane permeability but risking hepatotoxicity .

- Metabolite Identification: Incubate with CYP3A4 isozymes (LC-MS/MS analysis) to track sulfoxide formation from the methylthio group, a potential detoxification pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.